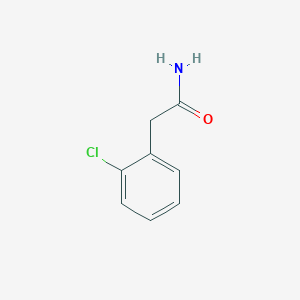

2-(2-Chlorophenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJGNXYBEZIOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348858 | |

| Record name | 2-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-06-1 | |

| Record name | 2-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Chlorophenyl)acetamide

A Metabolite-Centric Exploration of a Benzodiazepine Prodrug's Activity

Abstract: This technical guide provides a comprehensive analysis of 2-(2-Chlorophenyl)acetamide, primarily focusing on its role as a key metabolite of the benzodiazepine prodrug, Cloxazolam. While not a therapeutic agent in its own right, understanding the formation and potential pharmacological activities of this metabolite is crucial for a complete picture of Cloxazolam's mechanism of action. This document will delve into the metabolic pathways, the established action of the parent compound on the GABA-A receptor, and explore the available evidence and methodologies for assessing the contribution of its metabolites.

Introduction: The Prodrug and Its Metabolite

2-(2-Chlorophenyl)acetamide is a chemical entity that gains its pharmacological significance primarily through its role as a metabolite of Cloxazolam.[1] Cloxazolam is a long-acting benzodiazepine used for its anxiolytic, sedative, muscle relaxant, and antiepileptic properties.[1][2] It is prescribed for anxiety disorders, insomnia, and as an adjunct in the treatment of epilepsy.[1][2]

A critical aspect of Cloxazolam's pharmacology is that it functions as a prodrug.[1] This means that the parent compound itself has a low affinity for its target receptor and must be metabolized in the body to form pharmacologically active metabolites.[1][3] These metabolites are then responsible for the therapeutic effects.[3] This guide will elucidate the mechanism of action by first explaining the well-established action of benzodiazepines and then detailing the metabolic conversion of Cloxazolam to its active metabolites, including 2-(2-Chlorophenyl)acetamide.

Pharmacodynamics: The Central Role of GABA-A Receptor Modulation

The primary mechanism of action for benzodiazepines, and by extension the active metabolites of Cloxazolam, is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] The GABA-A receptor is the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[4]

-

GABA-A Receptor Function: The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect on the nervous system.[4]

-

Benzodiazepine Allosteric Modulation: Benzodiazepines do not bind to the same site on the GABA-A receptor as GABA itself. Instead, they bind to a distinct allosteric site.[4] This binding event enhances the effect of GABA by increasing the frequency of the chloride channel opening.[4] The presence of a benzodiazepine makes the endogenous GABA more effective at inhibiting neuronal excitability.[4]

The clinical effects of Cloxazolam, such as reduced anxiety and sedation, are a direct result of this enhanced GABAergic inhibition in various brain regions.[2][4]

The Metabolic Pathway of Cloxazolam

Cloxazolam undergoes extensive metabolism in the liver to produce its active metabolites.[1][4] While the parent drug, Cloxazolam, shows a very low affinity for the benzodiazepine receptor, its metabolites exhibit high affinity and are responsible for the observed pharmacological activity.[3] One of the key active metabolites is chlordesmethyldiazepam (also known as delorazepam).[1] The formation of 2-(2-Chlorophenyl)acetamide is a part of the broader metabolic cascade.

Below is a diagram illustrating the general metabolic activation of a prodrug like Cloxazolam.

Caption: Experimental workflow for metabolite activity assessment.

Conclusion

The mechanism of action of 2-(2-Chlorophenyl)acetamide is intrinsically linked to its role as a metabolite of the prodrug Cloxazolam. The therapeutic effects of Cloxazolam are mediated by its active metabolites, which act as positive allosteric modulators of the GABA-A receptor, thereby enhancing the inhibitory effects of GABA in the CNS. While the primary active metabolites are themselves benzodiazepines, the potential for 2-(2-Chlorophenyl)acetamide to contribute to the overall pharmacological profile or to possess independent biological activities cannot be entirely dismissed without further direct experimental evidence. The methodologies outlined in this guide provide a framework for such investigations, which are essential for a complete understanding of the pharmacology of Cloxazolam and its metabolites.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cloxazolam?

- Ueki, S., et al. (n.d.). Relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. PubMed.

- National Center for Biotechnology Information. (n.d.). Cloxazolam. PubChem.

- Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

- Patsnap Synapse. (2024, June 14). What is Cloxazolam used for?

Sources

- 1. Cloxazolam | C17H14Cl2N2O2 | CID 2816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Cloxazolam used for? [synapse.patsnap.com]

- 3. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cloxazolam? [synapse.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)acetamide

Introduction

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed technical overview of 2-(2-Chlorophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to provide the rationale behind the experimental methodologies, ensuring a robust and reproducible scientific approach. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Chemical Identity and Structure

2-(2-Chlorophenyl)acetamide is an aromatic amide derivative. Its structure, characterized by a chlorophenyl group attached to an acetamide moiety, imparts specific chemical and physical properties that are critical to its behavior in various chemical and biological systems.

Chemical Structure:

Figure 2. Workflow for Melting Point Determination.

Experimental Justification: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination. The use of a powdered sample ensures uniform heat distribution.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a reliable and widely used technique for determining equilibrium solubility.

Methodology: Shake-Flask Method (WHO Guidance)

This method is selected for its ability to determine the equilibrium solubility, which is most relevant for predicting in vivo dissolution. [1]

Figure 3. Workflow for Solubility Determination.

Experimental Justification: Determining solubility at different pH values is essential as the ionization state of a compound can significantly influence its solubility. [1]The chosen pH values represent the physiological range of the gastrointestinal tract.

pKa Determination

The pKa value provides insight into the ionization behavior of a compound at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [2][3]

Figure 4. Workflow for pKa Determination.

Experimental Justification: This method directly measures the change in pH as the compound is protonated or deprotonated, allowing for a precise determination of the pKa. The use of a co-solvent may be necessary if the compound has low aqueous solubility, but the pKa value obtained will be an apparent pKa in that specific solvent system. [3]

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Predicted spectral data is available. [4]* ¹³C NMR: Predicted spectral data is available. [4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Chlorophenyl)acetamide is expected to show characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as aromatic C-H and C-C stretching vibrations. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of 2-(2-Chlorophenyl)acetamide would show a molecular ion peak corresponding to its molecular weight. [5]

Safety and Handling

Based on available data for related compounds, 2-(2-Chlorophenyl)acetamide should be handled with care. It may cause skin and eye irritation. [6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-Chlorophenyl)acetamide, along with detailed, scientifically-grounded protocols for their experimental determination. While some of the presented data is based on predictions, the outlined methodologies provide a clear path for obtaining robust experimental values. A thorough understanding of these properties is fundamental for the successful development of any new chemical entity in the pharmaceutical industry.

References

Sources

- 1. who.int [who.int]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Page loading... [guidechem.com]

- 5. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of 2-(2-Chlorophenyl)acetamide

An In-Depth Technical Guide to the Synthesis and Screening of 2-(2-Chlorophenyl)acetamide Derivatives

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities.[1] The introduction of a 2-chloro substituent on the phenyl ring creates the 2-(2-chlorophenyl)acetamide core, a motif that has been extensively explored for its therapeutic potential. Derivatives of this core have demonstrated significant promise as anticonvulsant,[2] analgesic,[3] anti-inflammatory,[4] and antimicrobial agents.[1]

The versatility of this scaffold lies in its synthetic accessibility and the electronic properties conferred by the chloro-substituent. The electron-withdrawing nature of the chlorine atom can influence the molecule's acidity, reactivity, and binding interactions with target proteins.[5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological screening, and structure-activity relationships of these promising compounds, grounded in field-proven methodologies and authoritative research.

PART 1: Synthetic Strategies and Methodologies

The synthesis of 2-(2-chlorophenyl)acetamide derivatives typically revolves around the formation of an amide bond. The most common and direct approach involves the acylation of a primary or secondary amine with a reactive derivative of 2-(2-chlorophenyl)acetic acid, such as its acid chloride. Alternatively, derivatives can be built from a precursor like 2-chloro-N-aryl acetamide, which serves as a versatile intermediate for subsequent nucleophilic substitution reactions.[1][6]

General Synthetic Workflow

The diagram below illustrates a common, multi-step pathway for generating a library of 2-(2-chlorophenyl)acetamide derivatives. The process begins with a readily available starting material and proceeds through key intermediates to the final target compounds.

Caption: General synthetic pathways to 2-(2-chlorophenyl)acetamide derivatives.

Protocol 1: Synthesis of N-Aryl-2-chloroacetamide Intermediate

This protocol details a foundational step: the synthesis of an N-substituted 2-chloroacetamide, which can act as a precursor for further derivatization. The method is adapted from procedures used for synthesizing various acetamide intermediates.[6][7]

Objective: To synthesize 2-chloro-N-(2-chlorophenyl)acetamide.

Materials:

-

2-chloroaniline

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine, aqueous sodium acetate)

-

An appropriate solvent (e.g., glacial acetic acid, dichloromethane)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 2-chloroaniline (1 equivalent) is prepared in the chosen solvent within a round-bottom flask, which is cooled in an ice bath.

-

A base, such as triethylamine (1.1 equivalents), is added to the solution to act as a scavenger for the HCl byproduct generated during the reaction.

-

Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains low. The dropwise addition is crucial to control the exothermic nature of the acylation reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight to ensure the reaction goes to completion.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining salts, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-chloro-N-(2-chlorophenyl)acetamide as a solid.[6]

Characterization: The structure of the synthesized compound should be confirmed using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[6]

Protocol 2: Synthesis of Final Derivatives via Nucleophilic Substitution

This protocol describes the synthesis of N-benzothiazol-2-yl-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, illustrating how a chloroacetamide intermediate can be further functionalized.[3]

Objective: To synthesize a tetrazol-thio-acetamide derivative from a chloroacetamide precursor.

Materials:

-

2-Chloro-N-(benzothiazol-2-yl)acetamide (Intermediate from a similar method to Protocol 1)

-

Appropriate 1-substituted-1H-tetrazole-5-thiol

-

Base (e.g., triethylamine)

-

Solvent (e.g., ethanol)

Procedure:

-

The 2-chloro-N-(benzothiazol-2-yl)acetamide (1 equivalent) and the specific tetrazole-5-thiol (1 equivalent) are dissolved in ethanol.

-

Triethylamine (1 equivalent) is added to the mixture. The base facilitates the deprotonation of the thiol, forming a more potent thiolate nucleophile, which is essential for the substitution reaction to proceed efficiently.

-

The reaction mixture is heated to reflux and stirred for several hours until TLC indicates the consumption of the starting materials.

-

The mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then recrystallized from ethanol to afford the pure final product.

PART 2: Biological Screening and Pharmacological Evaluation

The diverse biological activities of 2-(2-chlorophenyl)acetamide derivatives necessitate a multi-faceted screening approach. The following sections detail the standard assays used to evaluate their potential as therapeutic agents.

General Preclinical Screening Workflow

The journey from a synthesized compound to a potential drug candidate follows a structured workflow involving both computational and experimental evaluations.

Caption: General workflow for the preclinical screening of novel compounds.

Anticonvulsant Activity

Derivatives of 2-(2-chlorophenyl)acetamide have shown significant potential in the management of seizures.[2] The primary screening is conducted using well-established animal models of epilepsy.

Screening Assays:

-

Maximal Electroshock (MES) Test: This is the most common preclinical test for identifying compounds effective against generalized tonic-clonic seizures.[8] The test involves inducing a seizure via corneal or auricular electrodes and assessing the ability of the test compound to prevent the tonic hindlimb extension phase.[2]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify agents that may be effective against absence seizures. It involves administering a convulsant dose of pentylenetetrazole and observing whether the test compound can prevent the onset of clonic seizures.[2]

-

6-Hz Psychomotor Seizure Test: This test is considered a model for therapy-resistant partial seizures. It uses a low-frequency, long-duration electrical stimulus to induce a seizure, and protection in this model is a strong indicator of a novel mechanism of action.[2][9]

Data Presentation: Anticonvulsant Activity of Pyrrolidine-2,5-dione-acetamide Derivatives [2]

| Compound ID | MES Test (% Protection at 100 mg/kg) | 6-Hz Test (% Protection at 100 mg/kg) | Rotarod Neurotoxicity (% Motor Impairment) |

| 6 | 100% | 100% | 0% |

| 5 | 25% | 50% | 0% |

| 10 | 50% | 50% | 25% |

| 13 | 25% | 75% | 0% |

| 14 | 25% | 75% | 0% |

| Valproic Acid (Ref.) | ED₅₀ = 252.74 mg/kg | ED₅₀ = 130.64 mg/kg | TD₅₀ = 400.91 mg/kg |

Data extracted from a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, where compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.

Analgesic and Anti-inflammatory Activity

The acetamide nucleus is a key feature of well-known analgesic and anti-inflammatory drugs like paracetamol.[3] Consequently, novel derivatives are frequently screened for these properties.

Screening Assays:

-

Hot Plate Test: This is a standard method for assessing centrally mediated analgesic activity. The latency of an animal's response (e.g., licking a paw or jumping) to a heated surface is measured, with an increase in latency indicating an analgesic effect.[10][11]

-

Acetic Acid-Induced Writhing Test: This test evaluates peripheral analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements, and a reduction in the number of writhes by a test compound indicates analgesia.[3]

-

Cyclooxygenase (COX) Inhibition Assays: For anti-inflammatory activity, in vitro assays are used to measure the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[4][10]

Antimicrobial Activity

The search for new antibacterial and antifungal agents is a global health priority, and N-phenylacetamide derivatives have shown promise in this area.[1]

Screening Assays:

-

Disc Diffusion Method: This is a preliminary qualitative test where discs impregnated with the test compound are placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the compound's activity.[1]

-

Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of a compound that prevents visible growth of a microorganism in a liquid broth culture. It is a key metric for assessing antibacterial potency.[12]

Data Presentation: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives [1]

| Compound ID | Acinetobacter baumannii (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) |

| 5a | 11.2 ± 0.3 | 10.3 ± 0.2 | 13.5 ± 0.5 |

| 5b | 10.8 ± 0.2 | 10.1 ± 0.3 | 12.9 ± 0.3 |

| 5c | 9.5 ± 0.4 | 9.1 ± 0.2 | 11.8 ± 0.2 |

| 5d | 12.1 ± 0.3 | 11.5 ± 0.4 | 14.2 ± 0.4 |

Data represents the diameter of the zone of inhibition at a concentration of 0.1 g/mL.

PART 3: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 2-(2-chlorophenyl)acetamide derivatives, several key SAR insights and mechanisms of action have been proposed.

Proposed Mechanisms of Action

-

Anticonvulsant Activity: The mechanism often involves interaction with neuronal voltage-gated sodium channels.[2][9] Some derivatives may also act as NMDA receptor antagonists or interact with the GABAergic system.[8]

-

Anti-inflammatory/Analgesic Activity: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][10]

-

Antimicrobial Activity: For bacterial targets, a key mechanism is the inhibition of DNA gyrase, an essential enzyme for DNA replication and repair.[4] The presence of a chloro atom on the acetamide moiety often enhances antimicrobial activity.[12]

The diagram below illustrates the inhibition of the COX pathway, a common mechanism for anti-inflammatory drugs.

Caption: Hypothetical mechanism of action via COX enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

-

Role of the 2-Chloro Substituent: Studies have shown that substitution at the 2-position of the phenyl ring can lead to a decrease in potency for certain targets due to steric hindrance, which may create a large rotational barrier.[5] However, for other activities like antimicrobial effects, the chloro group is often essential.[12]

-

Influence of Amide Substituents: The nature of the group attached to the acetamide nitrogen is critical. For anticonvulsant activity, incorporating heterocyclic rings like piperazine can significantly enhance potency.[2][9]

-

Preference for Electron-Withdrawing Groups: In some series, there is a clear preference for electron-withdrawing groups over electron-donating groups on the aryl tail, suggesting that electronic effects play a significant role in target binding.[5]

-

Impact of Halogens: The presence and position of halogens, such as fluorine, on other parts of the molecule can have a remarkable impact on potency, often enhancing activity.[5][13]

Conclusion and Future Perspectives

The 2-(2-chlorophenyl)acetamide scaffold remains a highly productive framework for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for screening. Current research highlights its potential primarily in the fields of epilepsy, pain, inflammation, and infectious diseases.

Future research should focus on optimizing the lead compounds identified from these studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, particularly for anticonvulsant effects, could pave the way for novel therapies, including those for treatment-resistant forms of epilepsy. Furthermore, the application of computational methods, such as molecular docking and dynamic simulations, will continue to be invaluable for elucidating binding modes and guiding the rational design of the next generation of 2-(2-chlorophenyl)acetamide derivatives.

References

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

-

Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

Taylor & Francis Online. (2012). Synthesis and analgesic activity of some acetamide derivatives. [Link]

-

ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

-

PubMed Central. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

-

ResearchGate. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

PubMed Central. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. [Link]

-

PubMed Central. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

ScienceRise: Pharmaceutical Science. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. [Link]

-

MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

PubMed Central. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to 2-(2-Chlorophenyl)acetamide Analogs and Their Novel Targets

For Immediate Release

[City, State] – January 9, 2026 – In the dynamic landscape of drug discovery, the versatile scaffold of 2-(2-Chlorophenyl)acetamide has emerged as a promising foundation for the development of novel therapeutics. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets associated with analogs of this compound. Synthesizing technical accuracy with field-proven insights, this document delineates the mechanistic pathways, experimental validation protocols, and structure-activity relationships that are pivotal for advancing these promising molecules from the laboratory to clinical applications.

Executive Summary

Analogs of 2-(2-Chlorophenyl)acetamide, particularly its hydrazide-hydrazone and phenoxy derivatives, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. This guide navigates the scientific evidence underpinning these activities, focusing on key molecular targets such as Cyclooxygenase-2 (COX-2), bacterial DNA gyrase, GABA receptors, and Heme Oxygenase-1 (HO-1). By providing a detailed exploration of the underlying signaling pathways, quantitative bioactivity data, and robust experimental methodologies, this document aims to empower researchers to accelerate the design and development of next-generation therapeutics based on the 2-(2-Chlorophenyl)acetamide framework.

The Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

A significant body of research has identified 2-(2-Chlorophenyl)acetamide analogs as potent inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

Mechanism of Action: The Arachidonic Acid Cascade

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins (PGs), key mediators of inflammation, pain, and fever.[2] 2-(2-Chlorophenyl)acetamide analogs intervene in this pathway by selectively binding to and inhibiting the activity of the COX-2 enzyme.

Caption: Inhibition of the COX-2 pathway by 2-(2-Chlorophenyl)acetamide analogs.

Quantitative Assessment of COX-2 Inhibition

The inhibitory potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring and the acetamide moiety significantly influence COX-2 inhibitory activity.[3]

| Compound Type | Analog Example | COX-2 IC50 (µM) | Reference |

| Phenoxy Acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not specified, but showed significant activity | [3] |

| Thiazole Acetamide | Thiazolyl-N-substituted amide derivatives | Not specified, but identified as selective inhibitors | [4] |

| Phenol Acetamide | Phenol-based compounds | 0.616 - 0.768 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of test compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy of the compound.[6][7]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of the 2-(2-Chlorophenyl)acetamide analog).

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[7][8]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[8]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[6][8]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Certain hydrazide-hydrazone analogs of 2-(2-Chlorophenyl)acetamide have demonstrated potent antimicrobial activity, with a key mechanism being the inhibition of bacterial DNA gyrase.[9] This enzyme is essential for bacterial DNA replication and is a well-validated target for antibiotics.

Mechanism of Action: Disruption of DNA Supercoiling

DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair. By binding to the enzyme, the acetamide analogs prevent this supercoiling activity, leading to the accumulation of DNA damage and ultimately bacterial cell death.

Caption: Inhibition of DNA gyrase by 2-(2-Chlorophenyl)acetamide hydrazone analogs.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Analog Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone | S. aureus | Moderate to high activity | [4] |

| Hydrazide-hydrazone | P. aeruginosa | 0.19 - 0.22 (for some nicotinic acid derivatives) | [10] |

| Hydrazide-hydrazone | S. epidermidis | 4 | [10] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the test compound. The different DNA topoisomers are then separated by agarose gel electrophoresis.[11]

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (typically Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[11]

-

Enzyme Addition: Add purified E. coli or other bacterial DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition and calculate the IC50 value.[12]

Anticonvulsant Effects: Modulation of GABA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating epilepsy. Analogs of 2-(2-Chlorophenyl)acetamide have shown promise as anticonvulsant agents, potentially through their interaction with GABA receptors.

Mechanism of Action: Enhancing GABAergic Inhibition

GABA exerts its inhibitory effects by binding to GABA-A receptors, which are ligand-gated ion channels. This binding opens the channel, allowing chloride ions to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. It is hypothesized that acetamide derivatives may act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and thereby increasing neuronal inhibition.

Caption: Proposed mechanism of GABA-A receptor modulation by 2-(2-Chlorophenyl)acetamide analogs.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8]

Principle: An electrical stimulus is delivered to a rodent to induce a maximal seizure, characterized by a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[13]

Step-by-Step Methodology:

-

Animal Preparation: Use mice or rats, and apply corneal or ear electrodes.

-

Compound Administration: Administer the test compound at various doses to different groups of animals.

-

Electrical Stimulation: At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals in each group that are protected from the tonic extension. Calculate the ED50 (the dose that protects 50% of the animals).[8]

Anticancer Potential: Targeting Heme Oxygenase-1 (HO-1)

Recent studies have highlighted the role of Heme Oxygenase-1 (HO-1) in promoting tumor cell survival and resistance to therapy.[1] Novel acetamide-based derivatives are being investigated as potent HO-1 inhibitors, representing a promising strategy in cancer therapy.[1][14]

Mechanism of Action: Inducing Oxidative Stress in Cancer Cells

HO-1 is a stress-responsive enzyme that degrades heme into biliverdin (an antioxidant), free iron, and carbon monoxide. In many cancers, HO-1 is overexpressed, protecting tumor cells from oxidative stress and promoting their survival.[15] By inhibiting HO-1, 2-(2-Chlorophenyl)acetamide analogs can disrupt this protective mechanism, leading to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.

Caption: Inhibition of Heme Oxygenase-1 by acetamide-based analogs leading to cancer cell apoptosis.

Quantitative Assessment of HO-1 Inhibition and Anticancer Activity

The potency of these analogs is evaluated by their IC50 values against HO-1 and their cytotoxic effects on various cancer cell lines.

| Analog | HO-1 IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 7i | ≤ 8 | U87MG (Glioblastoma) | Potent activity | [9][16] |

| Compound 7l | ≤ 8 | U87MG (Glioblastoma) | Potent activity | [9][16] |

| Compound 7n | 0.95 | - | - | [9] |

| Compound 7o | 1.20 | - | - | [9] |

| Phenoxy Acetamide I | - | HepG2 (Liver Cancer) | 1.43 | [17] |

Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a crucial technique to confirm the mechanism of action by assessing changes in protein expression and phosphorylation status within a signaling pathway.

Principle: This technique uses antibodies to detect specific proteins in a sample that have been separated by size using gel electrophoresis and transferred to a membrane.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cells (e.g., U87MG) and treat them with various concentrations of the 2-(2-Chlorophenyl)acetamide analog for a specified time.[14]

-

Protein Extraction: Lyse the cells to extract total protein.[18]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., HO-1, phosphorylated Akt, etc.).[14]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[14]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[14]

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[14]

Synthesis of 2-(2-Chlorophenyl)acetamide Analogs: A General Workflow

The synthesis of various 2-(2-Chlorophenyl)acetamide analogs, particularly the widely studied hydrazide-hydrazones, typically follows a straightforward multi-step process.

Caption: General synthetic route for 2-(2-Chlorophenyl)acetamide hydrazone analogs.

Conclusion and Future Directions

The 2-(2-Chlorophenyl)acetamide scaffold represents a highly versatile platform for the design of novel therapeutic agents with a diverse range of biological activities. The analogs of this compound have demonstrated significant potential in targeting key enzymes and receptors involved in inflammation, microbial infections, epilepsy, and cancer. The structure-activity relationship studies, coupled with detailed mechanistic investigations and robust in vitro and in vivo testing, are crucial for the optimization of lead compounds. Future research should focus on enhancing the selectivity and potency of these analogs for their respective targets, as well as exploring their pharmacokinetic and toxicological profiles to pave the way for their clinical development. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of compounds.

References

- A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of - Benchchem. (URL not provided)

-

Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed Central. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (URL not provided)

-

Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - Semantic Scholar. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. [Link]

-

Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed. [Link]

-

Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC - NIH. [Link]

-

Signaling Function of Heme Oxygenase Proteins - PMC - PubMed Central. [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication. [Link]

-

An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor.org. [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irejournals.com [irejournals.com]

- 5. galaxypub.co [galaxypub.co]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.cellsignal.cn [media.cellsignal.cn]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In Silico Modeling of 2-(2-Chlorophenyl)acetamide Binding: A Technical Guide

<

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of 2-(2-Chlorophenyl)acetamide to a protein target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the causal logic behind critical experimental choices. By integrating molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, this guide establishes a self-validating workflow to predict and analyze ligand-protein interactions with high scientific integrity. Each protocol is grounded in authoritative sources and best practices to ensure technical accuracy and reproducibility.

Introduction: The Role of In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is long and fraught with high attrition rates. A critical early step is understanding how a potential drug molecule, or ligand, interacts with its biological target, typically a protein. This is where in silico modeling has become an indispensable tool.[1][2][3] By simulating these interactions computationally, we can predict binding affinity, identify key interacting residues, and understand the dynamic nature of the ligand-protein complex. This process, often part of a structure-based drug design (SBDD) strategy, allows for the rapid screening of vast chemical libraries and the rational optimization of lead compounds, saving significant time and resources compared to traditional experimental high-throughput screening.[4][5]

This guide will use 2-(2-Chlorophenyl)acetamide (PubChem CID: 641141) as a model ligand.[6] We will follow a complete computational workflow, from target and ligand preparation to advanced simulation and analysis, to characterize its binding behavior. For the purpose of this guide, we will use a hypothetical yet plausible protein target to illustrate the universal applicability of the described methods.

Part 1: Target Identification and Structure Preparation

The first crucial step in any docking project is to obtain and prepare a high-quality 3D structure of the target protein. The accuracy of all subsequent computational steps is fundamentally dependent on the quality of this initial structure.

Protein Structure Acquisition

The primary repository for 3D structures of biological macromolecules is the Worldwide Protein Data Bank (wwPDB).[7][8] Structures in the PDB are typically determined by X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy.[8][9]

Protocol: Acquiring a Protein Structure

-

Navigate to the RCSB PDB website.[10]

-

Use the search bar to find the protein of interest by name, gene, or PDB ID.

-

Select an appropriate structure. Key considerations include:

-

Resolution: For X-ray structures, a lower resolution value (e.g., < 2.5 Å) indicates a higher quality model.

-

Completeness: Ensure the structure has no significant missing residues or domains, especially in the binding site.

-

Bound Ligand: A structure co-crystallized with a known ligand can be invaluable for defining the binding site.

-

-

Download the structure in PDB format.

Protein Structure Preparation

Raw PDB files are not immediately ready for simulation.[11] They often contain non-essential components like water molecules, co-factors, and ions, and they lack hydrogen atoms, which are critical for defining the correct hydrogen bonding network.

Protocol: Preparing a Protein for Docking Tools: UCSF Chimera, PyMOL, or AutoDock Tools are recommended.

-

Load the PDB File: Open the downloaded PDB file in your molecular visualization software.

-

Remove Heteroatoms: Delete all non-essential molecules, including water (unless a specific water molecule is known to be critical for binding), ions, and crystallization agents.[11]

-

Add Hydrogen Atoms: Use the software's tools to add hydrogen atoms. It is crucial to ensure correct protonation states for titratable residues (like Histidine, Aspartate, and Glutamate), as this directly impacts electrostatics and hydrogen bonding.

-

Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER or CHARMM). This step is often handled by specialized preparation scripts in docking software suites.

-

Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[11]

Part 2: Ligand Preparation

Just as with the protein, the ligand must be correctly prepared to represent its proper chemical and conformational state.

Ligand 3D Structure Generation

The structure of 2-(2-Chlorophenyl)acetamide can be obtained from databases like PubChem or drawn using a molecular editor.[6]

Protocol: Ligand Preparation for Docking Tools: Avogadro, ChemDraw, or online tools for 2D-to-3D conversion.

-

Obtain 2D Structure: Draw or download the 2D structure of 2-(2-Chlorophenyl)acetamide.

-

Generate 3D Conformation: Use a molecular editor like Avogadro to generate a 3D structure.[12][13][14]

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation. This is a critical step to ensure the starting ligand structure is physically realistic.

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. Docking programs will explore the conformational space by rotating these bonds.

-

Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges).

-

Save in Required Format: Save the final ligand structure in the appropriate format for your docking software (e.g., PDBQT).

Part 3: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][4][5] The process involves two main components: a search algorithm that generates different ligand poses in the binding site and a scoring function that estimates the binding affinity for each pose.[1][4]

The Docking Workflow

The general workflow for molecular docking is a systematic process to ensure reliable and reproducible results.

Caption: Molecular Docking Workflow.

Protocol: Performing Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[15][16]

-

Prepare Input Files: Ensure you have the prepared receptor and ligand in PDBQT format.

-

Define the Search Space: The "grid box" defines the three-dimensional space where Vina will search for binding poses.

-

Position: Center the grid box on the active site of the protein. If a co-crystallized ligand was present, its geometric center is an excellent starting point.

-

Size: The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not excessively large, which would increase computation time unnecessarily.

-

-

Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search space parameters.

-

Run Vina: Execute Vina from the command line: vina --config conf.txt --log output_log.txt

-

Analyze Results: Vina will output a PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[17] The log file contains the scores for each pose.

Interpreting Docking Results

The primary output is a binding affinity score. A more negative value indicates a stronger predicted binding.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.251 |

| 3 | -7.9 | 1.874 |

| 4 | -7.7 | 2.403 |

Self-Validation: The best pose should be visually inspected. Look for meaningful interactions:

-

Hydrogen Bonds: Are there hydrogen bonds with key active site residues?

-

Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?

-

Electrostatic Complementarity: Do charged groups on the ligand interact favorably with charged residues in the protein?

Part 4: Molecular Dynamics (MD) Simulation - Assessing Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[18][19] They simulate the movement of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein.

The MD Simulation Workflow

Setting up an MD simulation is a multi-step process that prepares the system for a production run.[20]

Caption: Molecular Dynamics Simulation Workflow.

Protocol: MD Simulation with GROMACS

GROMACS is a powerful and popular open-source software package for performing MD simulations.[18][21]

-

System Preparation:

-

Combine the coordinates of the protein and the best-ranked ligand pose from docking into a single complex file.

-

Choose a force field (e.g., CHARMM36m or AMBER) to describe the physics of the system.[22][23][24] The ligand will require separate parameterization, often using tools like CGenFF or antechamber.

-

-

Solvation and Ionization:

-

Place the complex in a simulation box (e.g., a cubic or dodecahedron box).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[20]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during setup.[20]

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Release the restraints and allow the pressure to equilibrate to the target (e.g., 1 bar). Density should converge to ~1000 kg/m ³.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) to collect data for analysis.

MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position. A stable, plateauing RMSD suggests the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Part 5: Binding Free Energy Calculation

While MD simulations confirm stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA provide a more accurate estimate of the binding free energy than docking scores.[25][26] These methods calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory.[27]

Protocol: MM/PBSA Calculation

-

Extract Snapshots: Select frames at regular intervals from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Each term is composed of:

-

Molecular Mechanics Energy (ΔE_MM): Internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔG_solv): Comprised of polar (calculated via Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area, SASA) components.[25]

-

-

Average the Results: The final ΔG_bind is the average over all snapshots.

| Energy Component | Average Contribution (kJ/mol) |

| Van der Waals Energy | -150.4 ± 5.2 |

| Electrostatic Energy | -45.1 ± 3.8 |

| Polar Solvation Energy | +110.7 ± 6.1 |

| Non-Polar (SASA) Energy | -12.3 ± 0.5 |

| ΔG binding | -97.1 ± 8.1 |

Conclusion

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the binding of 2-(2-Chlorophenyl)acetamide to a protein target. By progressing from the static predictions of molecular docking to the dynamic insights of MD simulations and finally to the quantitative estimates of MM/PBSA, we build a comprehensive and self-validating model of the ligand-protein interaction. This approach provides a robust foundation for hypothesis-driven drug design, enabling researchers to make more informed decisions in the complex process of drug discovery. The final step, as always, is experimental validation of these computational predictions.

References

-

Worldwide Protein Data Bank: wwPDB. [Link]

-

A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. [Link]

-

RCSB PDB: Homepage. [Link]

-

Avogadro - Free cross-platform molecular editor. [Link]

-

GROMACS Tutorials. [Link]

-

Avogadro (software) - Wikipedia. [Link]

-

Avogadro 2 - Open Chemistry. [Link]

-

Using VMD - An Introductory Tutorial - PMC - NIH. [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

-

Avogadro - Download. [Link]

-

CHARMM 36m Additive Force Field - Emergent Mind. [Link]

-

Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation - Beckstein Lab. [Link]

-

Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]

-

CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PubMed Central. [Link]

-

Protein Data Bank - Wikipedia. [Link]

-

Protein Data Bank - Proteopedia, life in 3D. [Link]

-

Force fields in GROMACS. [Link]

-

AutoDock Vina Manual. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]

-

CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC - PubMed Central. [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

-

Visual Molecular Dynamics - VMD Installation Tutorial and Demo #bioinformatics #moleculardynamics - YouTube. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

-

The Art and Science of Molecular Docking - Annual Reviews. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

-

Additive CHARMM36 Force Field for Nonstandard Amino Acids | Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Basics, types and applications of molecular docking: A review. [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. [Link]

-

AutoDock Vina Manual | PDF | Docking (Molecular) | Mac Os X Snow Leopard - Scribd. [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]

-

MM/PBSA Free Energy Calculation Guide | PDF | Chemistry - Scribd. [Link]

-

vmd-tutorial.pdf - Theoretical and Computational Biophysics Group. [Link]

-

VMD Tutorials - Theoretical and Computational Biophysics Group. [Link]

-

AutoDock Vina Documentation. [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

-

Session 4: Introduction to in silico docking. [Link]

-

2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem. [Link]

-

AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. [Link]

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. [Link]

-

o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem - NIH. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. annualreviews.org [annualreviews.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 9. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 10. rcsb.org [rcsb.org]

- 11. youtube.com [youtube.com]

- 12. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 13. Avogadro (software) - Wikipedia [en.wikipedia.org]

- 14. Avogadro - Texas A&M HPRC [hprc.tamu.edu]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 17. scribd.com [scribd.com]

- 18. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. compchems.com [compchems.com]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. emergentmind.com [emergentmind.com]

- 23. CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 26. peng-lab.org [peng-lab.org]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)acetamide

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)acetamide, a significant chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, analytical characterization, and potential applications.

Introduction and Chemical Identity

2-(2-Chlorophenyl)acetamide, identified by the CAS number 10268-06-1 , is a substituted acetamide derivative with a chlorine atom at the ortho position of the phenyl ring.[1][2][3][4] This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure is foundational for the development of various biologically active compounds.

Physicochemical and Computed Properties

The inherent properties of 2-(2-Chlorophenyl)acetamide dictate its behavior in chemical reactions and biological systems. A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 10268-06-1 | [1][2][3][4] |

| Molecular Formula | C8H8ClNO | [1][2][3][4] |

| Molecular Weight | 169.61 g/mol | [2][4] |

| IUPAC Name | 2-(2-chlorophenyl)acetamide | [2] |

| Synonyms | Benzeneacetamide, 2-chloro-; 2-(o-Chlorophenyl)acetamide | [3] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 43.1 Ų | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| XLogP3 | 1.4 | [3] |

Synthesis and Purification

The synthesis of 2-(2-Chlorophenyl)acetamide is typically achieved through the amidation of a suitable precursor. A general and reliable laboratory-scale synthesis protocol is outlined below. This protocol is based on established chemical principles for amide formation.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)acetamide

Objective: To synthesize 2-(2-Chlorophenyl)acetamide from 2-chlorophenylacetic acid.

Materials:

-

2-Chlorophenylacetic acid

-

Thionyl chloride or Oxalyl chloride

-

Ammonia solution (aqueous or in a suitable solvent like dioxane)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

Step 1: Activation of the Carboxylic Acid

-

In a fume hood, dissolve 2-chlorophenylacetic acid (1 equivalent) in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-chlorophenylacetyl chloride.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids into more reactive acyl chlorides. This activation is crucial for the subsequent nucleophilic attack by ammonia.

Step 2: Amidation

-

Dissolve the crude 2-chlorophenylacetyl chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of a concentrated ammonia solution dropwise with vigorous stirring. The formation of a white precipitate (ammonium chloride and the product) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The use of excess ammonia ensures the complete conversion of the acyl chloride and neutralizes the HCl byproduct.

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the organic filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(2-Chlorophenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 2-(2-Chlorophenyl)acetamide.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(2-Chlorophenyl)acetamide, several analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons, and the amide protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include the N-H stretching of the amide, the C=O stretching of the amide, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications and Biological Relevance

2-(2-Chlorophenyl)acetamide serves as a key building block in the synthesis of a variety of more complex molecules.

-

Chemical Intermediate: It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.[6][7] Its reactive sites, the amide group and the aromatic ring, allow for further chemical modifications. For instance, it can be a precursor for the synthesis of various heterocyclic compounds.

-

Potential Biological Activity: While 2-(2-Chlorophenyl)acetamide itself is not a widely used therapeutic agent, the acetamide scaffold is present in many biologically active molecules. Research on related N-substituted chloroacetamide derivatives has shown a range of biological activities, including:

The exploration of 2-(2-Chlorophenyl)acetamide and its derivatives in drug discovery programs is an active area of research.

Conceptual Workflow for Biological Screening

Caption: Conceptual workflow for the biological screening of 2-(2-Chlorophenyl)acetamide derivatives.

Safety and Handling

2-(2-Chlorophenyl)acetamide is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[11]

-

-

Handling:

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[12]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][11][12][13]

Conclusion

2-(2-Chlorophenyl)acetamide is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis and the potential for further chemical modification make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its chemical behavior, coupled with stringent safety protocols, is paramount for its effective and safe utilization in research and development.

References

-

PubChem. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

PubChem. o-Chloroacetanilide | C8H8ClNO | CID 10777. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

ProQuest. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. SDS of 2-(2-Chlorophenyl)acetamide, Safety Data Sheets, CAS 10268-06-1 - chemBlink [chemblink.com]

- 5. 2-(2-chlorophenyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro Acetamide [anshulchemicals.com]

- 8. ijpsr.info [ijpsr.info]

- 9. irejournals.com [irejournals.com]

- 10. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - ProQuest [proquest.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide on the Solubility and Stability of 2-(2-Chlorophenyl)acetamide

Preamble for the Researcher